molecular formula C9H13F3O2 B15332059 Methyl 2-(trifluoromethyl)cyclohexanecarboxylate

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B15332059
M. Wt: 210.19 g/mol
InChI Key: LWSZWWSRHDIBHR-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group at the second position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid or its derivatives.

  • Trifluoromethylation: The cyclohexanecarboxylic acid undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethylating agents.

  • Esterification: The resulting trifluoromethylated cyclohexanecarboxylic acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the cyclohexanecarboxylic acid is trifluoromethylated and esterified in large reactors.

  • Continuous Process: Some industrial setups may use a continuous process for higher efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating under reflux.

  • Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether solvent.

  • Substitution: Reagents like ammonia or amines; conditions include heating under pressure.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid or cyclohexanone.

  • Reduction: Trifluoromethylamine derivatives.

  • Substitution: Amides or other substituted esters.

Scientific Research Applications

Chemistry: Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate: Similar structure but with a benzene ring instead of cyclohexane.

  • Methyl 2-(trifluoromethyl)butanoate: Similar trifluoromethyl group but with a shorter carbon chain.

Uniqueness:

  • Enhanced Stability: The cyclohexane ring provides enhanced stability compared to benzene derivatives.

  • Versatility: The cyclohexane structure allows for a wider range of chemical modifications and applications.

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h6-7H,2-5H2,1H3

InChI Key

LWSZWWSRHDIBHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1C(F)(F)F

Origin of Product

United States

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